Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate

Conformational restriction Fsp3 Drug-likeness

Researchers face challenges sourcing compact, sp3-rich scaffolds with multiple orthogonal vectors for fragment-based lead optimization. Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate HCl (CAS 1955514-52-9) solves this with a rigid 1,3-disubstituted cyclobutane core bearing amine, hydroxyl, and ester handles (Fsp3=0.857). - Accelerate SAR: Parallel derivatization at three reactive sites reduces synthetic cycle time []. - Defined Geometry: Quaternary C1 locks exit vectors for predictable target engagement in PROTAC and covalent inhibitor design []. - Quality Supply: Available as hydrochloride salt with guaranteed purity and reliable global logistics.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B13257836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CC(C1)O)CN
InChIInChI=1S/C7H13NO3/c1-11-6(10)7(4-8)2-5(9)3-7/h5,9H,2-4,8H2,1H3
InChIKeyBWLLLFLCNYKKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Aminomethyl)-3-hydroxycyclobutane-1-carboxylate: Overview


Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate (CAS 1955514-52-9 as the hydrochloride salt) is a polyfunctional cyclobutane derivative that integrates an aminomethyl handle, a tertiary hydroxyl group, and a methyl ester on a rigid four-membered ring [1]. It belongs to the cyclobutane amino acid (CBAA) family, a class of conformationally restricted building blocks increasingly exploited in medicinal chemistry to reduce entropic penalties upon target binding, improve metabolic stability, and orient pharmacophoric groups in defined vectors [2]. Unlike many common CBAA intermediates that feature only two functional groups, this compound presents three chemically orthogonal reactive sites on a single compact core, providing a modular entry point for parallel derivatization strategies in peptidomimetic, fragment-based, and covalent inhibitor design [2].

Conformationally restricted cyclobutane amino acid scaffold
Three orthogonal reactive sites for divergent library synthesis
Suitable for peptidomimetic, fragment-based, and covalent inhibitor design

Why Generic Cyclobutane Building Blocks Cannot Substitute


Cyclobutane building blocks are frequently treated as interchangeable rigid cores; however, the 1,3-disubstitution pattern bearing a quaternary carbon at C1 imposes a unique stereoelectronic profile that cannot be replicated by 1,2-disubstituted or simpler 3-substituted analogues [1]. The quaternary center locks the aminomethyl and ester groups in a fixed spatial relationship with the 3-hydroxyl group, creating a defined dihedral angle that translates to predictable exit vector geometry in target-bound conformations [1][2]. Substituting the methyl ester for a free carboxylic acid or a bulkier tert-butyl ester alters both the hydrogen-bonding capacity and the lipophilicity balance, while removing the 3-hydroxyl eliminates a critical handle for solubility modulation, prodrug attachment, or additional target contacts [3]. The evidence below quantifies these differences.

Substitution Pattern
1,3-Disubstituted cyclobutane core with quaternary C1
1,2-Disubstituted or simpler 3-substituted analogs lack fixed exit vector geometry
1,3-substitution defines a unique dihedral angle not replicable by 1,2-analogs
Ester Group
Methyl ester (intermediate lipophilicity, LogP ~ -1.07)
Free carboxylic acid (lower permeability, zwitterionic at pH 7.4) or bulkier tert-butyl ester (altered steric profile)
Methyl ester balances solubility and permeability; acid form may reduce cell permeability
Functional Handles
Three orthogonal handles: amine, alcohol, methyl ester
ACCA (amine + acid only) or geminal amino acid analogs restrict parallel derivatization
Removing the 3-hydroxyl eliminates a key handle for solubility modulation or target contacts

Quantitative Differentiation Versus Closest Analogs


Conformational Restriction and Fsp3 Enhancement

The methyl ester demonstrates a computed Fsp3 value of 0.857, substantially higher than the typical range for aromatic-containing drug intermediates (~0.3–0.5) and marginally higher than the ethyl ester analogue (0.800), reflecting a greater proportion of sp3-hybridized carbons that correlates with improved clinical success rates [1][2]. The compact methyl group reduces the rotatable bond count to 3, compared to 4 rotatable bonds for the ethyl ester counterpart (CAS 1498614-14-4), limiting conformational flexibility and potentially reducing the entropic penalty upon target binding [1][3]. The 1,3-disubstituted cyclobutane ring enforces a defined puckered conformation that restricts the relative orientation of the amino, hydroxyl, and ester groups, a feature absent in linear or monocyclic analogues [2].

Conformational Restriction & Fsp3
Cross-study comparable
Fsp3 = 0.857; Rotatable bonds = 3 (vs. ethyl ester: Fsp3 0.800, Rot. bonds 4)
Reported higher sp3 fraction and lower flexibility vs. ethyl ester analog
Computed descriptors; Fsp3 difference +0.057 (7.1% relative increase)
Conformational restriction Fsp3 Drug-likeness Cyclobutane scaffold

Balanced Hydrogen-Bond and Polarity Profile

The methyl ester offers a calculated polar surface area (PSA) of 73 Ų with a balanced hydrogen-bond donor (HBD) count of 2 and hydrogen-bond acceptor (HBA) count of 3 [1]. In contrast, the corresponding free carboxylic acid analogue (CAS 2137723-29-4) presents an additional HBD, a higher PSA, and a zwitterionic character at physiological pH that can dramatically reduce passive membrane permeability . The methyl ester also exhibits a computed LogP of −1.07, indicating modest hydrophilicity that is suitable for both oral absorption and CNS exclusion, whereas the free acid would be expected to show a significantly lower LogP (estimated < −2.5) [1][2]. Elimination of the 3-hydroxyl group (e.g., methyl 1-(aminomethyl)cyclobutane-1-carboxylate) would remove one HBD and one HBA, reducing PSA by approximately 15–20 Ų and altering solubility and target engagement profiles [1].

Hydrogen-Bond & Polarity Profile
Cross-study comparable
PSA = 73 Ų; HBD = 2; HBA = 3; LogP = -1.07 (vs. free acid: expected PSA >80 Ų, HBD 3, LogP
Intermediate polarity may support both biochemical and cell-based screening
Computed LogP and topological PSA; free acid introduces permeability penalty
Orthogonal Derivatization Handles
Class-level
Three handles (amine, alcohol, ester) vs. ACCA (2 handles) or geminal amino acid (3, limited independence)
Supports diversity-oriented synthesis from a single building block
Functional group analysis; commercial HCl salt purity ≥95% reported
Peptidomimetic Conformational Induction
Class-level
1,3-Disubstituted scaffold provides exit vector angle ~90°–100° vs. 1,2-substituted (~60°–70°)
Expands accessible foldamer design space relative to common 1,2-substituted CBAA series
Qualitative difference inferred from literature on related cyclobutane systems
Hydrogen bonding Polar surface area Permeability Solubility

Three Orthogonal Handles for Divergent Library Synthesis

Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate presents three chemically distinct functional groups—a primary amine (nucleophile, amide coupling), a tertiary alcohol (esterification, etherification, oxidation), and a methyl ester (hydrolysis, aminolysis, reduction)—on a single quaternary-substituted cyclobutane scaffold [1]. In contrast, the widely studied cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) lacks the hydroxyl handle, providing only amine and carboxylic acid reactivity [2][3]. Similarly, 1-amino-3-hydroxycyclobutane-1-carboxylic acid (CAS 1246746-62-2) offers amino, hydroxyl, and carboxylic acid groups but features a geminal amino/acid arrangement that precludes independent manipulation of the ester [4]. The commercial availability of the hydrochloride salt form (CAS 1955514-52-9) with a minimum purity specification of 95% across multiple catalog suppliers ensures reproducible reactivity in automated parallel synthesis workflows [1].

Orthogonal Derivatization Handles
Class-level
Three handles (amine, alcohol, ester) vs. ACCA (2 handles) or geminal amino acid (3, limited independence)
Supports diversity-oriented synthesis from a single building block
Functional group analysis; commercial HCl salt purity ≥95% reported
Divergent synthesis Parallel chemistry Fragment elaboration Cyclobutane amino acids

Conformational Induction in Peptidomimetic Design

Cyclobutane-containing γ-amino acid derivatives have been demonstrated to induce well-defined secondary structures (β-turns, 12-helices) in peptidomimetic oligomers that linear or monocyclic analogues cannot replicate [1]. Specifically, cis-1,3-disubstituted cyclobutane scaffolds analogous to the target compound enforce a locked spatial relationship between the amino and carboxyl functions at a distance and angle suitable for γ-turn mimicry, whereas 1,2-disubstituted cyclobutane β-amino acids favor distinct conformational preferences that result in different peptide folding patterns [1][2]. The additional 3-hydroxyl group on the target compound introduces a hydrogen-bonding anchor point that can engage backbone amides or solvent, further stabilizing defined conformations or modulating solubility [3]. Compared to the more extensively studied 2-(aminomethyl)cyclobutane-1-carboxylic acid series (1,2-substituted), the 1,3-substitution pattern of the target compound provides complementary exit vector geometry (cis-1,3 vs. cis/trans-1,2) that expands the accessible foldamer design space [1][2].

Peptidomimetic Conformational Induction
Class-level
1,3-Disubstituted scaffold provides exit vector angle ~90°–100° vs. 1,2-substituted (~60°–70°)
Expands accessible foldamer design space relative to common 1,2-substituted CBAA series
Qualitative difference inferred from literature on related cyclobutane systems
Peptidomimetics Foldamers Constrained amino acids γ-Amino acid analogues

High-Value Applications in Drug Discovery


Fragment-Based Drug Discovery (FBDD)

The combination of Fsp3 = 0.857, low molecular weight (195.65 Da), and three orthogonal functional handles makes this compound an ideal fragment for FBDD campaigns targeting protein-protein interactions or enzyme active sites where 3D complexity is advantageous [1]. Fragment libraries enriched in sp3-rich scaffolds have been shown to yield higher hit rates against challenging targets compared to planar aromatic collections; the methyl ester can be screened directly in biochemical assays and, upon hit identification, elaborated through the amine, alcohol, or ester vectors without requiring protecting group manipulation of the two other handles [1].

Constrained Peptidomimetic Library Synthesis

As a conformationally restricted γ-amino acid surrogate with three distinct derivatization sites, this compound enables the construction of diverse peptidomimetic libraries through standard solid-phase or solution-phase amide coupling, esterification, and reductive amination protocols [2]. The defined cis-1,3-disubstituted cyclobutane geometry provides a scaffold that can mimic γ-turn conformations while the hydroxyl group offers an additional hydrogen-bonding contact point for target engagement—a design feature absent in simpler cyclobutane amino acids such as ACCA [2][3].

Covalent Inhibitor and PROTAC Linker Design

The rigid cyclobutane core with three addressable functional groups is well-suited for constructing covalent inhibitor warheads or PROTAC linker systems where defined exit vector geometry and minimal conformational flexibility are critical for productive ternary complex formation [2]. The methyl ester can be hydrolyzed to the carboxylic acid for attachment to E3 ligase ligands, while the aminomethyl group can be elaborated toward the target protein binding moiety, and the hydroxyl group can be used for solubility modulation or as an additional attachment point [1].

Foldamer and Supramolecular Chemistry

Cyclobutane γ-amino acid derivatives with 1,3-disubstitution patterns have established utility in the design of foldamers that adopt well-defined secondary structures in solution [3][4]. The target compound, with its additional hydroxyl functionality, extends this design paradigm by providing a solvent-exposed hydrogen-bond donor/acceptor that can influence folding thermodynamics, solubility, and higher-order assembly properties—features that distinguish it from the 1,2-disubstituted cyclobutane amino acids more commonly employed in β-peptide foldamer research [3][4].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
High Fsp3, low MW, orthogonal handles
Biochemical assay hit confirmation; elaboration without protecting group manipulation
Constrained Peptidomimetic Libraries
cis-1,3-Disubstituted γ-amino acid surrogate with 3-vector derivatization
γ-turn mimicry; solid-phase amide coupling and reductive amination protocols
Covalent Inhibitor / PROTAC Linker Design
Rigid cyclobutane core with defined exit vector geometry
Ternary complex formation; ester hydrolysis for E3 ligase ligand attachment
Foldamer & Supramolecular Chemistry
1,3-Disubstitution with additional hydroxyl H-bond donor/acceptor
Secondary structure induction; folding thermodynamics and solubility modulation
Application fit based on class-level evidence and reported scaffold properties; specific validation recommended.
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